molecular formula C12H14O B8205895 3-Methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan

3-Methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan

Cat. No.: B8205895
M. Wt: 174.24 g/mol
InChI Key: GVWKHGHCSBQTDZ-UHFFFAOYSA-N
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Description

3-Methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan ( 2676863-81-1) is a high-purity organic compound with the molecular formula C12H14O and a molecular weight of 174.24 g/mol . This fused bicyclic structure, featuring a tetrahydrofuran ring adjacent to an indane system, provides a rigid and versatile scaffold valuable in advanced chemical research. It is primarily used as a key synthetic intermediate in medicinal chemistry for the development of bioactive molecules, including enzyme inhibitors and receptor ligands, due to its ability to impart specific three-dimensional shape and binding characteristics . Its application extends to materials science, where it is explored as a building block for creating specialty polymers with enhanced thermal stability and unique optical properties . The compound has a predicted boiling point of 268.8±40.0 °C and a predicted density of 1.098±0.06 g/cm3 . To ensure stability, it requires careful handling and storage in a dark place under an inert atmosphere at 2-8°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-methyl-3,5,6,7-tetrahydro-2H-cyclopenta[f][1]benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-8-7-13-12-6-10-4-2-3-9(10)5-11(8)12/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWKHGHCSBQTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C1C=C3CCCC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan typically involves cyclization reactions. One common method includes the use of starting materials such as 1,1,2,3,3-pentamethyl-5-(2-methylallyl)-1,2,3,5,6,7-hexahydro-4H-inden-4-one. This compound undergoes cyclization in the presence of specific catalysts and under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols.

Scientific Research Applications

Chemical Synthesis

Organic Synthesis:
The compound serves as an important intermediate in the synthesis of various biologically active molecules. Its structural features allow for diverse reactivity patterns, making it a valuable building block in organic chemistry.

Synthesis Methods:
Several synthetic routes have been developed for producing 3-Methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan. These methods often involve cyclization reactions and functional group transformations that leverage its unique bicyclic structure.

Medicinal Chemistry

Biological Activity:
Preliminary studies indicate that this compound may interact with biological targets such as melatonin receptors. This interaction suggests potential applications in pharmacology, particularly in the development of sleep aids or treatments for circadian rhythm disorders.

Case Study: Melatonin Receptor Interaction
Research has shown that compounds structurally similar to this compound exhibit significant binding affinity to melatonin receptors. This property is crucial for designing new therapeutic agents targeting sleep disorders.

Compound NameBinding AffinityBiological Activity
This compoundUnknownPotential melatonin receptor agonist
RamelteonHighApproved for insomnia treatment

Potential Applications in Drug Development

Drug Design:
The unique structural features of this compound make it a candidate for further exploration in drug design. Its ability to mimic naturally occurring compounds can be harnessed to create new pharmacological agents.

Research Insights:
Studies have indicated that modifications to the methyl and tetrahydro groups can significantly alter the compound's biological activity. This insight is critical for medicinal chemists aiming to optimize drug candidates based on this framework.

Conclusion and Future Directions

The applications of this compound are diverse and promising. Its role as an intermediate in organic synthesis and its potential biological activities highlight its importance in both academic research and pharmaceutical development. Future research should focus on elucidating its mechanisms of action and optimizing its properties for therapeutic use.

Mechanism of Action

The mechanism by which 3-Methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and biological activities of analogs:

Compound Name Substituents/Modifications Biological Activity/Application Key References
3-Methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan Methyl at position 3 NLRP3 inhibition (inferred from analogs)
6,7-Dihydro-2H-indeno[5,6-b]furan-3(5H)-one Ketone at position 3 Intermediate in synthesis of NLRP3 inhibitors
4-Bromo-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan Bromine at position 4 Precursor for aminated derivatives
N-((3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan-8-yl)carbamoyl)furan-2-sulfonamide Sulfonamide at position 8 Potent NLRP3 inhibitor (IC50 ~1–4 μM)
1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one Positional isomer (furan fused at [5,4-b] position) Pharmaceutical intermediate
Key Observations:
  • Substituent Effects : The methyl group in the target compound enhances hydrophobicity, which may improve blood-brain barrier penetration compared to polar groups like sulfonamides . Brominated derivatives (e.g., 4-bromo analog) serve as intermediates for further functionalization via cross-coupling reactions .

Physicochemical Properties

Property This compound 6,7-Dihydro-2H-indeno[5,6-b]furan-3(5H)-one N-((3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan-8-yl)carbamoyl)furan-2-sulfonamide
Molecular Weight ~174.25 (estimated) 174.20 ~387.37
Solubility Low (hydrophobic methyl group) Moderate (ketone enhances polarity) Low (sulfonamide may improve aqueous solubility)
Stability Stable under inert conditions Sensitive to oxidation (ketone) Stable in dry, cool storage
Notes:
  • The ketone-containing analog () is prone to oxidation, necessitating careful storage .
  • Sulfonamide derivatives exhibit balanced lipophilicity and polarity, making them suitable for oral administration .

Biological Activity

3-Methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan is a heterocyclic compound characterized by its unique fused ring system that combines indene and furan structures. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C₁₁H₁₄O
  • Molecular Weight : 174.24 g/mol
  • Structure : The compound features a fused bicyclic structure, which is significant for its biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including antimicrobial, antifibrotic, and potential anticancer properties. The following sections detail specific studies and findings related to its biological activity.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound:

  • Study on Antibacterial Effects :
    In vitro tests demonstrated that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.3 to 8.5 µM against strains such as Escherichia coli and Staphylococcus aureus .
  • Mechanism of Action :
    The antibacterial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways . The structure–activity relationship (SAR) indicates that modifications in substituents can enhance or diminish antibacterial efficacy.

Antifibrotic Activity

Recent research has explored the potential of this compound as an antifibrotic agent:

  • Inhibition of Liver Fibrosis :
    Compounds derived from this compound were tested for their ability to inhibit the activation of human hepatic stellate cells (LX2). At a concentration of 10 μM, these compounds significantly reduced cell activation linked to liver fibrosis .
  • Impact on Hepatitis C Virus (HCV) :
    Further investigations revealed that derivatives of this compound could reduce the expression of HCV NS3 and NS5A proteins in HCV-infected cells. This suggests a dual role in both fibrosis management and antiviral activity .

Case Study 1: Antimicrobial Screening

A comprehensive screening was conducted on various derivatives of this compound for their antimicrobial properties using the agar-well diffusion method. The results indicated promising activity against multiple bacterial strains with varying MIC values depending on the structural modifications made .

Case Study 2: Antifibrotic Mechanism Exploration

In a controlled study examining the antifibrotic effects of this compound on LX2 cells, it was observed that treatment led to a decrease in collagen synthesis markers. This suggests potential therapeutic applications in treating liver fibrosis .

Research Findings Summary Table

Activity Type Effect Tested Concentration MIC Values
AntimicrobialSignificant antibacterial activityVaries0.3 - 8.5 µM
AntifibroticInhibition of LX2 cell activation10 μMNot applicable
AntiviralReduction of HCV protein expressionNot specifiedNot applicable

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step sequences starting with indene or related bicyclic precursors. For example, cyclization reactions using acid catalysts (e.g., H₂SO₄ or polyphosphoric acid) can form the furan ring. Optimization includes adjusting solvent polarity, temperature (e.g., 80–120°C), and catalyst loading to improve yields. Parallel purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical. Refer to analogous indeno-furan syntheses for troubleshooting side reactions like over-oxidation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for distinct signals from the methyl group (δ ~1.2–1.5 ppm in ¹H; δ ~20–25 ppm in ¹³C) and furan oxygen proximity effects (deshielded protons at δ ~6.5–7.5 ppm).
  • IR Spectroscopy : Key stretches include C-O-C (furan) at ~1250–1050 cm⁻¹ and C-H bending modes for the methyl group (~1375 cm⁻¹). Compare with NIST reference data for validation .
  • Mass Spectrometry : Expect a molecular ion peak at m/z corresponding to C₁₂H₁₄O, with fragmentation patterns indicating loss of methyl or furan moieties.

Q. What separation technologies are effective for purifying this compound from complex reaction mixtures?

  • Methodological Answer : Membrane-based separation (e.g., nanofiltration) or centrifugal partition chromatography (CPC) can isolate the target molecule from byproducts. Simulate solvent systems (e.g., heptane/ethanol/water) using COMSOL Multiphysics to predict partition coefficients and optimize flow rates .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the compound’s reactivity or interactions in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can map electron density in the furan ring to identify nucleophilic/electrophilic sites. Molecular dynamics simulations (using GROMACS) model solvation effects or binding affinities with enzymes. Validate predictions with experimental kinetics (e.g., Arrhenius plots) .

Q. What experimental strategies can resolve contradictions in reported bioactivity data (e.g., inconsistent IC₅₀ values)?

  • Methodological Answer :

  • Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Batch Analysis : Compare multiple synthetic batches via HPLC to rule out purity discrepancies.
  • Meta-Analysis : Apply statistical tools (e.g., Cochrane Review) to aggregate data, highlighting variables like incubation time or temperature .

Q. How can researchers design experiments to probe the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Isotopic Labeling : Incorporate ¹³C at the methyl group to track metabolic fate via LC-MS.
  • Knockout Models : Use CRISPR-Cas9 to silence putative target genes (e.g., cytochrome P450 enzymes) and observe phenotypic changes.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with suspected protein targets .

Q. What theoretical frameworks guide the study of this compound’s physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer : Apply Hansen Solubility Parameters (HSP) to predict solubility in mixed solvents. For stability, use Transition State Theory (TST) to model degradation pathways under varying pH/temperature. Link to conceptual frameworks like QSPR (Quantitative Structure-Property Relationship) for predictive modeling .

Methodological Integration Questions

Q. How can AI-driven automation improve the synthesis and analysis of this compound?

  • Methodological Answer : Implement AI platforms (e.g., IBM RXN) to predict optimal reaction pathways. Pair with robotic liquid handlers for high-throughput screening of catalysts. Use machine learning (e.g., random forest algorithms) to correlate spectral data with purity metrics .

Q. What hybrid methodologies (qualitative + quantitative) are suited for studying its environmental or toxicological impacts?

  • Methodological Answer : Combine LC-MS/MS quantification with ethnographic surveys (e.g., stakeholder interviews) to assess ecological exposure pathways. Apply the Quadripolar Model to integrate theoretical, epistemological, morphological, and technical poles in study design .

Data Presentation

Table 1 : Key Spectral Reference Data for this compound

TechniqueKey SignalsReference Source
¹H NMR (400 MHz)δ 1.3 (s, 3H, CH₃), δ 6.7 (m, 2H, furan)
IR (KBr)1245 cm⁻¹ (C-O-C), 1372 cm⁻¹ (CH₃)
MS (EI)m/z 174 (M⁺), 159 (M⁺–CH₃)

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